2-Chloro-7-(1,3-dioxan-2-yl)quinoline
CAS No.:
Cat. No.: VC15929491
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2 |
|---|---|
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | 2-chloro-7-(1,3-dioxan-2-yl)quinoline |
| Standard InChI | InChI=1S/C13H12ClNO2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2 |
| Standard InChI Key | IXKAYYYZWIWWIU-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)Cl |
Introduction
Structural and Molecular Characteristics
2-Chloro-7-(1,3-dioxan-2-yl)quinoline (CAS: 863549-12-6) is a quinoline derivative featuring a chlorine atom at the C2 position and a 1,3-dioxane ring fused at C7. Its molecular formula is C₁₃H₁₂ClNO₂, with an average molecular mass of 249.694 g/mol and a monoisotopic mass of 249.055656 g/mol . The compound’s structure combines the aromatic quinoline core with a dioxane moiety, conferring unique electronic and steric properties that influence its reactivity and solubility.
Table 1: Physicochemical Properties of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₂ |
| Molecular Weight (g/mol) | 249.694 |
| Monoisotopic Mass (g/mol) | 249.055656 |
| CAS Registry Number | 863549-12-6 |
| Hybridization | Planar quinoline with dioxane |
The dioxane ring introduces conformational rigidity, while the chlorine atom enhances electrophilicity at C2, making it a reactive site for further functionalization .
Synthetic Methodologies
Nucleophilic Substitution at C2
A common route to 2-chloroquinoline derivatives involves the nucleophilic displacement of a chlorine atom. For example, 2-chloro-3-(1,3-dioxolan-2-yl)quinoline (a structural analog) is synthesized via refluxing 2-chloroquinoline-3-carbaldehyde with ethylene glycol in toluene using p-toluenesulfonic acid as a catalyst . This method could be adapted for 2-chloro-7-(1,3-dioxan-2-yl)quinoline by substituting the aldehyde precursor with a 7-substituted quinoline intermediate.
Cyclization Strategies
The dioxane moiety is often introduced through cyclocondensation reactions. For instance, 1,3-dioxane rings can form via acid-catalyzed reactions between diols and carbonyl compounds. In one protocol, 2-chloroquinoline-3-carbaldehyde reacts with 1,3-propanediol under dehydrating conditions to yield the dioxane-fused derivative . Microwave or ultrasonic irradiation may enhance reaction efficiency, as demonstrated in analogous quinoline syntheses .
Catalytic Hydrogenation and Functionalization
Reductive amination of formyl groups in related quinoline aldehydes has been achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . While direct data on 2-chloro-7-(1,3-dioxan-2-yl)quinoline is limited, these methods suggest potential pathways for reducing nitrile or imine functionalities in its derivatives.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient quinoline core facilitates electrophilic attacks at positions C5 and C8. Halogenation or nitration of 2-chloro-7-(1,3-dioxan-2-yl)quinoline could yield polyfunctionalized analogs, though steric hindrance from the dioxane ring may regioselectively direct reactions .
Nucleophilic Displacement of Chlorine
The C2 chlorine atom is susceptible to substitution by nucleophiles such as amines or thiols. For example, treatment with 4H-1,2,4-triazol-4-amine in dimethylformamide (DMF) and potassium carbonate replaces chlorine with an amino-triazolyl group, forming fused heterocycles . This reactivity mirrors trends observed in 2-chloro-3-(1,3-dioxolan-2-yl)quinoline derivatives .
Multicomponent Reactions
The compound’s aldehyde or nitrile precursors participate in one-pot syntheses of complex heterocycles. For instance, 2-chloroquinoline-3-carbaldehyde reacts with malononitrile and 4-hydroxycoumarin under l-proline catalysis to form pyrano[3,2-c]chromenones . Similar strategies could leverage 2-chloro-7-(1,3-dioxan-2-yl)quinoline to generate tricyclic systems with potential bioactivity.
Applications and Biological Relevance
While specific studies on 2-chloro-7-(1,3-dioxan-2-yl)quinoline are scarce, its structural analogs exhibit notable biological properties. Quinoline derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities . The dioxane ring may enhance metabolic stability, making the compound a candidate for drug discovery.
Anticancer Activity
Quinoline-based compounds interact with DNA topoisomerases and kinase enzymes, disrupting cancer cell proliferation . Functionalization of the dioxane ring with pharmacophoric groups (e.g., sulfonamides) may enhance cytotoxicity.
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